(R)-tert-Butyl sec-butylcarbamate
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Overview
Description
(R)-tert-Butyl sec-butylcarbamate, also known as tBoc-Sec-Butylamine, is a chemical compound that is commonly used in scientific research as a protecting group for amine functional groups. This compound is synthesized through a multi-step process and has a wide range of applications in various fields of research.
Mechanism Of Action
The mechanism of action of (R)-tert-Butyl sec-butylcarbamate involves the formation of a protective carbamate group on the amine functional group. This carbamate group prevents unwanted reactions from occurring during chemical reactions and can be easily removed after the reaction is complete.
Biochemical And Physiological Effects
(R)-tert-Butyl sec-butylcarbamate does not have any known biochemical or physiological effects. This compound is used solely as a protecting group for amine functional groups in scientific research.
Advantages And Limitations For Lab Experiments
The advantages of using (R)-tert-Butyl sec-butylcarbamate in lab experiments include its ability to protect amine functional groups during chemical reactions, its ease of use, and its compatibility with a wide range of chemical reactions. However, the limitations of using this compound include its cost, the need for specialized equipment for synthesis, and its potential toxicity.
Future Directions
There are several future directions for the use of (R)-tert-Butyl sec-butylcarbamate in scientific research. One potential direction is the development of new protecting groups that are more efficient and cost-effective. Another potential direction is the use of this compound in the synthesis of new pharmaceuticals and other complex organic molecules. Additionally, further research is needed to determine the potential toxicity of this compound and its effects on the environment.
Synthesis Methods
The synthesis of (R)-tert-Butyl sec-butylcarbamate involves a multi-step process that begins with the reaction of tert-butylamine with phosgene. This reaction produces tert-butyl isocyanate, which is then reacted with sec-butylamine to produce (R)-tert-Butyl sec-butylcarbamate. The final product is purified through chromatography to obtain a pure sample.
Scientific Research Applications
(R)-tert-Butyl sec-butylcarbamate is commonly used in scientific research as a protecting group for amine functional groups. This compound is used to protect amine groups during chemical reactions, preventing unwanted reactions from occurring. This compound is also used in the synthesis of peptides and other complex organic molecules.
properties
CAS RN |
129991-09-9 |
---|---|
Product Name |
(R)-tert-Butyl sec-butylcarbamate |
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-butan-2-yl]carbamate |
InChI |
InChI=1S/C9H19NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h7H,6H2,1-5H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
JOLOYYRHPUVBJM-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@@H](C)NC(=O)OC(C)(C)C |
SMILES |
CCC(C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)NC(=O)OC(C)(C)C |
synonyms |
Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester, (R)- (9CI) |
Origin of Product |
United States |
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